Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate is a complex organic compound with the molecular formula C54H42AlN9O9S3 and a molecular weight of 1084.14 g/mol . This compound is known for its vibrant color and is often used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate typically involves the diazotization of 4-anilinophenylamine followed by coupling with benzenesulphonic acid. The resulting azo compound is then complexed with aluminium ions to form the final product . The reaction conditions usually require acidic or neutral pH and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted benzenesulphonates.
Scientific Research Applications
Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the textile and paper industries for coloring purposes.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. This property is exploited in various applications, such as dyeing and staining, where the compound binds to specific substrates, imparting color. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be visualized using this dye .
Comparison with Similar Compounds
Similar Compounds
- Aluminium 3-((4-aminophenyl)azo)benzenesulphonate
- Aluminium 3-((4-nitrophenyl)azo)benzenesulphonate
- Aluminium 3-((4-methylphenyl)azo)benzenesulphonate
Uniqueness
Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate is unique due to its specific aniline substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics .
Properties
CAS No. |
84473-88-1 |
---|---|
Molecular Formula |
C54H42AlN9O9S3 |
Molecular Weight |
1084.1 g/mol |
IUPAC Name |
aluminum;3-[(4-anilinophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/3C18H15N3O3S.Al/c3*22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h3*1-13,19H,(H,22,23,24);/q;;;+3/p-3 |
InChI Key |
QIROOMMLQTVTNH-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.